Beclabuvir hydrochloride

描述

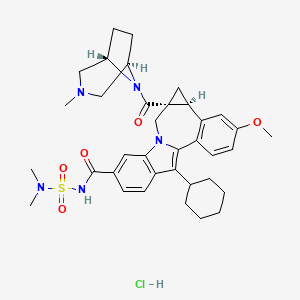

贝克拉布韦盐酸盐是一种抗病毒化合物,用于治疗慢性丙型肝炎病毒 (HCV) 感染。 它是非核苷类 HCV NS5B RNA 聚合酶抑制剂,在病毒复制中起着至关重要的作用 .

准备方法

贝克拉布韦盐酸盐的合成涉及多个步骤,包括铑催化的苯乙烯不对称环丙烷化和通过分子内Heck反应构建七元环 . 该化合物通过十二步线性合成,五次分离,总产率为8% . 工业生产方法遵循类似的合成路线,确保高纯度和高产率。

化学反应分析

科学研究应用

Pharmacological Profile

Beclabuvir hydrochloride acts by inhibiting the NS5B polymerase enzyme, crucial for the replication of the hepatitis C virus. Its mechanism of action involves binding to an allosteric site on the enzyme, thereby preventing RNA synthesis. The drug has demonstrated a high potency with an IC50 value of approximately 0.003 µM, indicating its effectiveness at low concentrations .

Table 1: Pharmacological Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Formula | C36H45N5O5S |

| Mechanism of Action | NS5B RNA polymerase inhibitor |

| Potency (IC50) | 0.003 µM |

| Indications | Chronic Hepatitis C |

Clinical Applications

This compound has been extensively studied in clinical trials, particularly in combination with other antiviral agents such as daclatasvir and asunaprevir. These combinations have shown significant efficacy in achieving high rates of viral eradication among patients with HCV genotype 1.

Key Clinical Trials

- Phase II Trials : A pivotal study evaluated the safety and efficacy of a fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir in patients with chronic hepatitis C. Results indicated high response rates irrespective of prior treatment history or ribavirin use .

- Phase III Trials : The combination therapy was further assessed in larger cohorts, leading to approval by regulatory authorities in several countries. The trials demonstrated that patients receiving this triple therapy had significantly higher rates of sustained virologic response compared to those receiving standard treatments .

- Post-Marketing Studies : Ongoing studies are investigating the long-term safety profile and effectiveness of beclabuvir in various patient populations, including those co-infected with HIV .

Table 2: Summary of Key Clinical Trials Involving this compound

| Trial Phase | Combination Therapy | Population | Outcome |

|---|---|---|---|

| Phase II | Daclatasvir + Asunaprevir + Beclabuvir | HCV Genotype 1 patients | High response rates |

| Phase III | Daclatasvir + Asunaprevir + Beclabuvir | Larger cohort | Sustained virologic response |

| Post-Marketing | Daclatasvir + Asunaprevir + Beclabuvir | Co-infected patients | Long-term safety profile |

Mechanistic Insights

Research has shown that this compound's unique mechanism allows it to maintain antiviral activity even against HCV strains resistant to other treatments. This characteristic is particularly valuable given the rising concern over drug resistance in hepatitis C therapy.

Case Studies

Several case studies have documented the use of beclabuvir in clinical settings:

- A case study involving a patient with chronic hepatitis C genotype 1 showed complete viral eradication after a 12-week regimen of daclatasvir, asunaprevir, and beclabuvir .

- Another analysis highlighted a cohort where patients previously treated with interferon-based therapies achieved sustained virologic response when switched to the beclabuvir-containing regimen .

作用机制

贝克拉布韦盐酸盐作为 HCV NS5B RNA 聚合酶的变构抑制剂。 它结合酶的拇指结构域中的亲脂性口袋,阻止其采用转录活性构象 . 这种抑制破坏了病毒的复制过程,降低了感染患者的病毒载量 .

相似化合物的比较

贝克拉布韦盐酸盐的作用机制与其它的抗病毒药物相比是独一无二的。类似的化合物包括:

生物活性

Beclabuvir hydrochloride, also known as BMS-791325, is a small molecule antiviral agent primarily developed for the treatment of Hepatitis C Virus (HCV) infections. It acts as an allosteric inhibitor targeting the NS5B RNA-dependent RNA polymerase of HCV, which is crucial for viral replication. This article delves into the biological activity of Beclabuvir, highlighting its mechanism of action, pharmacokinetics, clinical studies, and interactions with other drugs.

Beclabuvir functions by binding to thumb site 1 of the HCV NS5B polymerase, thereby inhibiting its activity and preventing viral replication. This inhibition is crucial as it disrupts the viral life cycle at a key stage. Additionally, Beclabuvir has been shown to influence various cellular pathways:

- Regulation of Gene Activity : It regulates cellular genes such as c-myc and c-fos and may repress the promoter activity of p53, a critical tumor suppressor gene .

- Inflammatory Response Modulation : Beclabuvir suppresses TNF-induced NF-kappa-B activation while activating AP-1, affecting inflammatory responses .

- Impact on Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Pharmacokinetics

The pharmacokinetic profile of Beclabuvir has been characterized in several studies. Key parameters include:

- Absorption : Beclabuvir is administered orally and demonstrates moderate dose-dependent pharmacokinetics.

- Induction of Cytochrome P450 Enzymes : It shows moderate induction of CYP2C19 and weak-to-moderate induction of CYP3A4. No significant effect was observed on CYP1A2, CYP2C8, or CYP2C9 substrates .

- Drug Interactions : Co-administration with other drugs such as warfarin and tacrolimus may require dose adjustments due to potential interactions .

Clinical Studies

Beclabuvir has undergone extensive clinical trials to evaluate its efficacy and safety in treating HCV infections. Notable findings include:

- Efficacy in Combination Therapy : In combination with Daclatasvir and Asunaprevir, Beclabuvir has demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. A study reported SVR rates exceeding 90% in treatment-naïve patients .

- Safety Profile : The compound has been generally well-tolerated, with adverse effects primarily being mild to moderate in severity. Common side effects include fatigue, headache, and nausea .

Summary of Clinical Trials

| Study Type | Phase | Population | Outcome |

|---|---|---|---|

| Combination Therapy | Phase II | Treatment-naïve HCV patients | SVR > 90% |

| Monotherapy | Phase III | Chronic HCV patients | Well-tolerated; mild adverse effects |

Case Studies

Several case studies have illustrated the effectiveness of Beclabuvir in clinical settings:

- Case Study 1 : A 54-year-old male with chronic HCV genotype 1 infection was treated with a regimen including Beclabuvir. After 12 weeks, the patient achieved SVR with no significant adverse events reported.

- Case Study 2 : A cohort study involving 100 patients treated with a combination therapy including Beclabuvir showed a 95% SVR rate at 24 weeks post-treatment, reinforcing its efficacy in diverse patient populations.

属性

IUPAC Name |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXVACFNNPBRLK-OZSFMWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46ClN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958002-36-3 | |

| Record name | Beclabuvir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLABUVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。